

Part 1: Chemical Identity & Specifications[1][2]

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Compound of Interest

Compound Name: *17beta-Estradiol sulfate-d5*
(sodium)

Cat. No.: *B12413181*

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To ensure analytical rigor, one must distinguish between the specific isomers and their isotopic labels. The 3-sulfate is the primary circulating metabolite and the standard target for LC-MS/MS assays.[1]

Feature	Specification
Primary Target	17 -Estradiol 3-sulfate-d4 (Sodium Salt)
CAS Number	352431-50-6 (Labeled); 4999-79-5 (Unlabeled)
Chemical Formula	C H D O S Na
Molecular Weight	378.45 g/mol (Salt form)
Isotopic Purity	99% deuterated forms (d1-d4); typically 98 atom % D
Solubility	DMSO (Slightly), Water (Sparingly), Methanol (Soluble)
Stability	Hygroscopic solid; store at -20°C. Stable in solution for ~12 months at -80°C.

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Critical Note: If your protocol strictly requires a d5 label, it likely utilizes 17

-Estradiol-d5 (CAS 221093-45-4) as the internal standard after an enzymatic hydrolysis step (Glucuronidase/Sulfatase).[1] However, direct quantification using the d4-sulfate is the modern "Gold Standard" for preserving the metabolic profile.[1]

Part 2: Market Landscape (Suppliers & Pricing)[1]

The following table summarizes the primary global sources for the d4-sulfate analog. Prices are estimates based on Q1 2025 data and may vary by region.[1]

Supplier	Product Code	Pack Size	Approx. Price (USD/EUR)	Notes
Cayman Chemical	Item 38627	1 mg	€151 (~\$165)	High purity (>99%); stabilized with TRIS (50% w/w). [1][2][3][4]
Cayman Chemical	Item 38627	5 mg	€712 (~\$780)	Bulk option; same TRIS stabilization.
C/D/N Isotopes	D-5287	10 mg	CA 400)	Best Value for method development/validation.
C/D/N Isotopes	D-5287	20 mg	CA 670)	High stock availability.[1]
TRC / LGC	E888827 (varies)	1 mg	Inquire (High)	Often custom synthesized; check for "In Stock" status.[1]
Cerilliant/Sigma	E-061 (d5 Free)	1 mL	~\$150	d5-Unconjugated (for hydrolysis methods only).[1]

Sourcing Recommendation:

- For Method Validation (High Volume): C/D/N Isotopes offers the most cost-effective bulk powder (10mg).[1]

- For Clinical Reference (Certified): Cayman Chemical provides smaller aliquots often preferred for single-use standard preparation to minimize stability risks.[1]

Part 3: Analytical Workflow (The Core)[1]

The following protocol outlines the Direct Quantification of 17

-Estradiol 3-sulfate using the d4-sulfate IS. This method bypasses the error-prone hydrolysis step.[1]

Sample Preparation (Solid Phase Extraction)[6][7]

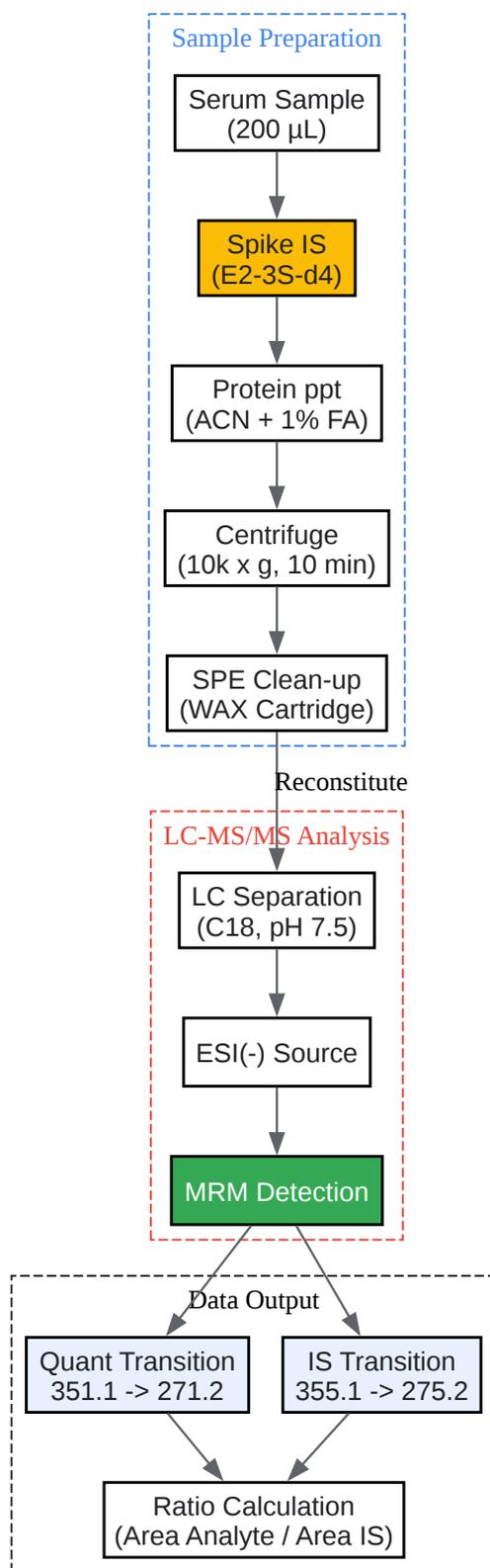
- Reconstitution: Dissolve d4-IS in Methanol:Water (50:50) to 100 ng/mL.[1][5]
- Spiking: Add 20 μ L d4-IS to 200 μ L Serum/Plasma.
- Precipitation: Add 600 μ L Acetonitrile (1% Formic Acid) to precipitate proteins. Vortex 1 min, Centrifuge 10,000 x g.
- Dilution: Dilute supernatant 1:1 with water to reduce organic strength before SPE.
- SPE Loading: Load onto a weak anion exchange (WAX) or HLB cartridge.
 - Wash 1:[1] 2% Formic Acid in Water.[1]
 - Wash 2:[1] 50% Methanol in Water.
 - Elution: 5% Ammonium Hydroxide in Methanol.[1]
- Dry Down: Evaporate eluate under N at 40°C; reconstitute in 100 μ L Mobile Phase A.

LC-MS/MS Parameters[1][6]

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: Water + 10mM Ammonium Acetate (pH 7.5).[1]
- Mobile Phase B: Acetonitrile.[1]

- Ionization: Negative Electrospray Ionization (ESI-).[1]
- MRM Transitions:
 - Analyte (E2-3S):m/z 351.1
271.2 (Quant), 351.1
145.0 (Qual).[1]
 - IS (E2-3S-d4):m/z 355.1
275.2.[1]

Workflow Diagram (Graphviz)[1]



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Figure 1: Direct Quantification Workflow for 17

-Estradiol 3-Sulfate using d4-Internal Standard.[1]

Part 4: Validation & Troubleshooting

4.1. Isotopic Contribution (Cross-Signal Interference) Since the d4-analog is used, the mass shift is +4 Da.[1]

- Issue: Natural isotopes of the analyte (M+4) can contribute to the IS channel, or impurities in the IS (d0) can contribute to the analyte channel.[1]
- Validation: Inject a "Zero Sample" (Matrix + IS only) to check for interference in the analyte channel.[1] It must be <20% of the LLOQ (Lower Limit of Quantification).
- Correction: If using d3 or d4, the mass resolution of the triple quadrupole must be set to "Unit" or "High" to prevent spectral overlap.

4.2. Stability of the Sulfate Group

- In-Source Fragmentation: Estradiol sulfate is labile.[1] Excessive source temperature or declustering potential (DP) can cause in-source loss of the sulfate group (), leading to low sensitivity for the precursor ion (m/z 351).[1]
- Optimization: Tune the source temperature (typically 350-450°C) and DP to maximize the intact molecular ion [M-H].
[1]

4.3. Chromatographic Separation

- Isomer Resolution: 17
-Estradiol 3-sulfate must be chromatographically separated from 17
-Estradiol 17-sulfate and Estrone Sulfate.[1] While MRM transitions differ for Estrone Sulfate, the 17-sulfate isomer has the same mass.[1]
- Solution: Use a high-efficiency C18 column with a shallow gradient (e.g., 20% to 40% B over 5 minutes) to ensure baseline separation.[1]

References

- Hosogi, J., et al. (2010).[1][6] "LC-MS/MS coupled with immunoaffinity extraction for determination of estrone, 17-estradiol and estrone 3-sulfate in human plasma." Journal of Chromatography B. Retrieved from [\[Link\]](#)
- Grebe, S. K., & Singh, R. J. (2011).[1] "LC-MS/MS in the Clinical Laboratory – Where to From Here?" The Clinical Biochemist Reviews. Retrieved from [\[Link\]](#)

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Sources

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